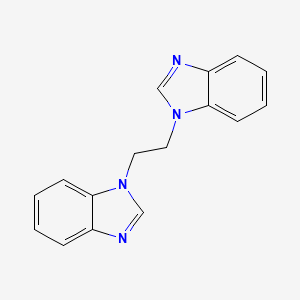phosphonium bromide](/img/structure/B15078873.png)
[(2E)-4-bromo-2-butenyl](triphenyl)phosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-bromo-2-butenylphosphonium bromide is an organophosphorus compound with the molecular formula C22H21Br2P. This compound is known for its role in organic synthesis, particularly in the Wittig reaction, where it is used to form carbon-carbon double bonds. The compound is characterized by the presence of a phosphonium group attached to a bromo-substituted butenyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-bromo-2-butenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-bromo-2-butenyl bromide. The reaction is carried out in an inert atmosphere, often using solvents such as methylene chloride or acetonitrile. The reaction mixture is refluxed to ensure complete conversion, and the product is isolated by precipitation with diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-4-bromo-2-butenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Phenylhydrazine: Reacts with the compound in the presence of sodium carbonate to form phenylhydrazine derivatives.
Strong Bases: Such as butyllithium, are used to deprotonate the phosphonium salt, forming ylides for Wittig reactions.
Major Products
Alkenes: Formed through Wittig reactions.
Pyrazoline Derivatives: Formed through cyclization of phenylhydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-4-bromo-2-butenylphosphonium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials.
Wirkmechanismus
The primary mechanism of action for (2E)-4-bromo-2-butenylphosphonium bromide involves the formation of ylides. These ylides react with carbonyl compounds to form oxaphosphetane intermediates, which decompose to yield alkenes and triphenylphosphine oxide. This reaction is highly stereoselective and is a key step in the Wittig reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Carboxybutyl)triphenylphosphonium bromide: Similar structure but with a carboxyl group instead of a bromo group.
Butyltriphenylphosphonium bromide: Contains a butyl group instead of a bromo-butenyl group.
Uniqueness
(2E)-4-bromo-2-butenylphosphonium bromide is unique due to its ability to form stable ylides and its high reactivity in Wittig reactions. Its bromo-butenyl group provides additional reactivity compared to other phosphonium salts, making it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C22H22Br2P+ |
|---|---|
Molekulargewicht |
477.2 g/mol |
IUPAC-Name |
[(E)-4-bromobut-2-enyl]-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C22H21BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-17H,18-19H2;1H/q+1;/b11-10+; |
InChI-Schlüssel |
XJFIFZYWUOWAPZ-ASTDGNLGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[P+](C/C=C/CBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15078798.png)

![Allyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078808.png)
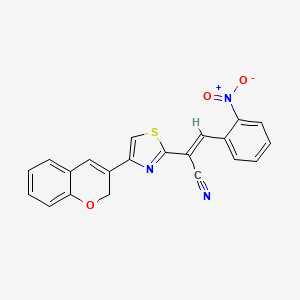
![methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15078816.png)
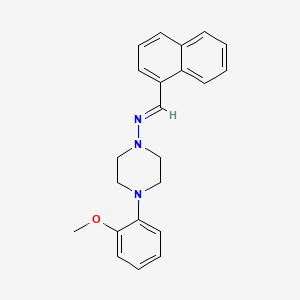
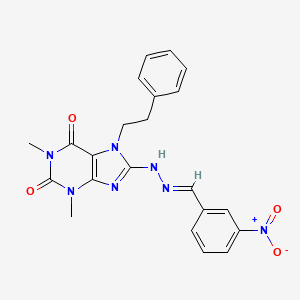

![(2E)-3-{3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B15078844.png)
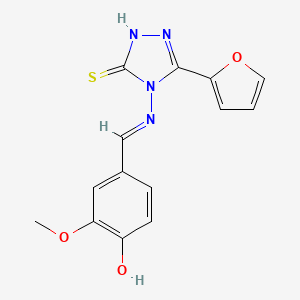
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15078865.png)
![2,6-Diphenyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B15078867.png)
